molecular formula C10H13N5O3 B12707551 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- CAS No. 136083-21-1

6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)-

Cat. No.: B12707551
CAS No.: 136083-21-1
M. Wt: 251.24 g/mol
InChI Key: NCIXHMZGVXQYTQ-UHFFFAOYSA-N
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Description

9-(Methoxy-(4-hydroxybuten-3-yl)-guanine is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a hydroxybutenyl side chain, and a guanine base, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine typically involves multi-step organic reactions. One common approach is the alkylation of guanine with a suitable methoxy-substituted butenyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The hydroxybutenyl side chain can undergo oxidation reactions, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various saturated derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Saturated hydroxybutyl derivatives.

    Substitution: Various substituted guanine derivatives.

Scientific Research Applications

9-(Methoxy-(4-hydroxybuten-3-yl)-guanine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential role in DNA interactions and as a probe for studying nucleic acid structures.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine involves its interaction with molecular targets such as enzymes or nucleic acids. The methoxy and hydroxybutenyl groups may facilitate binding to active sites or intercalation into DNA strands, thereby affecting biological processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    9-(Methoxy-(4-hydroxybutyl)-guanine): Similar structure but with a saturated hydroxybutyl side chain.

    9-(Methoxy-(4-hydroxybuten-2-yl)-guanine): Similar structure but with a different position of the double bond in the side chain.

Uniqueness: 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine is unique due to the specific positioning of the methoxy and hydroxybutenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

136083-21-1

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

2-amino-9-(1-hydroxybut-3-en-2-yloxymethyl)-1H-purin-6-one

InChI

InChI=1S/C10H13N5O3/c1-2-6(3-16)18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h2,4,6,16H,1,3,5H2,(H3,11,13,14,17)

InChI Key

NCIXHMZGVXQYTQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(CO)OCN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

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